3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde
Description
3-[4-(2-Methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a pyrazole core substituted at the 3-position with a 4-(2-methoxyethoxy)phenyl group and a formyl (-CHO) group at the 4-position. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties . The 2-methoxyethoxy substituent enhances solubility compared to simpler alkoxy groups (e.g., methoxy) while maintaining moderate lipophilicity, making it a promising scaffold for drug development .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2O3/c1-17-6-7-18-12-4-2-10(3-5-12)13-11(9-16)8-14-15-13/h2-5,8-9H,6-7H2,1H3,(H,14,15) |
InChI Key |
XUGOSRAWGZRZGJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=C(C=NN2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-methoxyethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
Reduction of the Aldehyde Group
The aldehyde moiety undergoes selective reduction to produce hydroxymethyl derivatives.
-
Product : 4-(Hydroxymethyl)-3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole.
-
Mechanism : Nucleophilic hydride attack at the carbonyl carbon.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde reduction | NaBH₄, MeOH, 0–5°C | Hydroxymethylpyrazole | 85–90% |
Oxidation to Carboxylic Acid
The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions.
-
Reagent : Potassium permanganate (KMnO₄) in aqueous pyridine .
-
Product : 3-[4-(2-Methoxyethoxy)phenyl]-1H-pyrazole-4-carboxylic acid.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde oxidation | KMnO₄, H₂O-pyridine | Pyrazole-4-carboxylic acid | 70–75% |
Condensation Reactions
The aldehyde participates in condensation reactions with nucleophiles:
3.1. Hydrazone Formation
-
Reagent : Hydrazines (e.g., semicarbazide, thiosemicarbazide) in ethanol under reflux .
-
Product : Corresponding hydrazones (e.g., semicarbazones, thiosemicarbazones).
Example :
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazone synthesis | Semicarbazide, EtOH, Δ | Semicarbazone | 80–85% |
Nucleophilic Substitution at the Methoxyethoxy Group
The 2-methoxyethoxy substituent can undergo substitution reactions under specific conditions:
-
Reagent : Thionyl chloride (SOCl₂) converts hydroxymethyl derivatives to chloromethyl analogs .
-
Product : 4-(Chloromethyl)-3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination | SOCl₂, reflux | Chloromethylpyrazole | 75–80% |
Cyclocondensation Reactions
The aldehyde participates in heterocycle formation:
Wittig Reaction
The aldehyde reacts with phosphonium ylides to form alkenes:
-
Reagent : Triphenylphosphine (PPh₃) and alkyl halides, followed by Wittig olefination .
-
Product : 4-[2-Arylethenyl]pyrazole derivatives.
Example :
Friedel-Crafts Hydroxyalkylation
The aldehyde acts as an electrophile in aromatic substitution:
-
Reagent : Electron-rich arenes (e.g., anisole) in the presence of Lewis acids .
-
Product : Diarylhydroxymethane derivatives.
Biological Activity-Driven Modifications
Derivatives of this compound exhibit pharmacological potential, prompting reactions such as:
Scientific Research Applications
3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical properties of the target compound with similar pyrazole-4-carbaldehyde derivatives:
<sup>a</sup> Calculated using ChemDraw.
Key Observations :
Key Observations :
Key Observations :
- The 2-methoxyethoxy group enhances antioxidant activity due to improved electron-donating capacity .
- Trifluoromethyl groups significantly boost anti-inflammatory potency by enhancing target binding affinity .
- Chlorophenoxy substituents (e.g., ) show strong anticancer activity, likely due to increased lipophilicity and DNA intercalation.
Biological Activity
3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is synthesized primarily through the Vilsmeier-Haack reaction, which allows for the introduction of functional groups that can modulate its biological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Synthesis
The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction, which involves the formylation of aromatic compounds. The general reaction conditions include the use of dimethylformamide (DMF) and phosphorus trichloride (PCl3) to generate the Vilsmeier reagent.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential in different therapeutic areas.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were evaluated for their efficacy against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed, showing promising results against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |
|---|---|---|---|
| This compound | 0.25 | 0.5 | Staphylococcus aureus |
| Similar Derivative A | 0.22 | 0.45 | E. coli |
| Similar Derivative B | 0.30 | 0.60 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, particularly their ability to inhibit cell proliferation in various cancer types. Research indicates that compounds containing the 1H-pyrazole structure can effectively inhibit growth in lung, breast, and colorectal cancer cells . The mechanism often involves modulation of key signaling pathways associated with cell survival and apoptosis.
Case Study: Anticancer Activity
A study investigating a series of pyrazole derivatives found that one derivative exhibited IC50 values ranging from 10 to 20 μM against breast cancer cell lines (MDA-MB-231). This suggests that structural modifications on the pyrazole scaffold can significantly enhance anticancer activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential metabolic pathways. In cancer therapy, it may act as an inhibitor of specific enzymes or receptors involved in tumor growth and survival .
Comparison with Similar Compounds
When compared to other pyrazole derivatives, such as 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde , the unique methoxyethoxy substitution on the phenyl ring may confer distinct biological properties and reactivity profiles .
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Low | Moderate |
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves the molecular geometry, including bond angles and substituent orientation. For example, C=O bond lengths typically range from 1.21–1.23 Å in related pyrazole-carbaldehydes .
- Spectroscopic Analysis :
- HRMS : Accurate mass analysis confirms the molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₁₅N₂O₃: 283.1053) .
How can researchers address low yields in the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes?
Q. Advanced Methodological Answer :
- Optimized Reagent Ratios : Use POCl₃:DMF in a 1:1.2 molar ratio to minimize side reactions (e.g., over-chlorination) .
- Temperature Control : Maintain reflux temperatures between 90–110°C; higher temperatures (>120°C) may degrade the aldehyde group.
- Workup Modifications : Quench the reaction with ice-cold sodium acetate buffer (pH 5–6) to stabilize the aldehyde and reduce hydrolysis .
- Byproduct Analysis : Monitor for 5-chloro derivatives (common byproducts) via TLC (Rf ~0.4 in ethyl acetate/hexane) and adjust POCl₃ stoichiometry if detected .
How should conflicting bioactivity data for pyrazole-4-carbaldehyde derivatives be interpreted?
Q. Advanced Methodological Answer :
- Assay Variability : Compare experimental conditions (e.g., PI3Kγ inhibition assays in Ev8 used ATP concentrations of 10 µM, which may differ from other studies) .
- Structural Nuances : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter electronic properties, impacting binding affinity. For example, 4-methoxy derivatives showed 20% higher antiviral activity than 4-ethoxy analogs in flavivirus studies .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to differentiate significant activity trends from noise. Reproducibility across ≥3 independent trials is critical .
What computational strategies support structure-activity relationship (SAR) studies of this compound?
Q. Advanced Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PI3Kγ or viral proteases). For example, the aldehyde group may form hydrogen bonds with catalytic lysine residues .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptor count to predict bioactivity. Validate with leave-one-out cross-validation (R² > 0.7) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD values <2 Å indicate stable ligand-protein complexes .
What strategies mitigate stereochemical challenges during pyrazole-4-carbaldehyde functionalization?
Q. Advanced Methodological Answer :
- Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to control regioselectivity during alkylation or amination .
- Asymmetric Catalysis : Use Cu(I)-bis(oxazoline) complexes for enantioselective cycloadditions, achieving enantiomeric excess (ee) >85% .
- Crystallographic Monitoring : Regularly confirm stereochemistry via X-ray diffraction to detect racemization early .
How can researchers validate the purity of intermediates in multi-step syntheses?
Q. Methodological Answer :
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% is indicated by a single peak with area normalization .
- DSC/TGA : Thermal analysis (e.g., melting point sharpness within 2°C range) confirms crystalline purity .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove polar byproducts; monitor via ¹H NMR integration .
What are the key considerations for scaling up pyrazole-4-carbaldehyde synthesis?
Q. Advanced Methodological Answer :
- Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact .
- Catalyst Recycling : Test heterogeneous catalysts (e.g., immobilized K₂CO₃ on silica) to improve atom economy .
- Process Safety : Conduct DSC screening to identify exothermic risks (e.g., POCl₃ reactions require controlled addition rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
